

# A Comprehensive Technical Guide to (+)-Usnic Acid Standard

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## Compound of Interest

Compound Name: (+)-Usnic acid (Standard)

Cat. No.: B7781807

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of the (+)-Usnic acid standard. It is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document details the compound's structure, physicochemical characteristics, spectroscopic profile, and established experimental protocols for its isolation and biological evaluation.

## Chemical Structure and Identification


(+)-Usnic acid is a naturally occurring dibenzofuran derivative, predominantly found in various lichen species. It is known for its distinct yellow color and bitter taste.<sup>[1]</sup> The stereochemistry of the chiral center at position 9b determines the (+) or (-) form of the molecule.

IUPAC Name: (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione.  
<sup>[2]</sup>

Molecular Formula: C<sub>18</sub>H<sub>16</sub>O<sub>7</sub>.<sup>[1]</sup>

Molecular Weight: 344.32 g/mol .

CAS Registry Number: 7562-61-0.<sup>[1]</sup>

Chemical Structure:  (+)-Usnic acid structure

## Physicochemical Properties

The following table summarizes the key physicochemical properties of (+)-Usnic acid.

Property	Value	Reference
Melting Point	204 °C	[1]
Optical Rotation	$[\alpha]_{D^{25}} +492^{\circ}$ (c=0.5, CHCl <sub>3</sub> )	Sigma-Aldrich
Solubility	Water: <0.001 g/L (25°C)	[1]
Acetone: 0.077 g/L	[1]	
Ethyl Acetate: 0.088 g/L	[1]	
pKa	4.4	

## Spectroscopic Data

### <sup>1</sup>H-NMR Spectroscopy (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.75	s	3H	C10-CH <sub>3</sub>
2.10	s	3H	C8-CH <sub>3</sub>
2.65	s	3H	C2-COCH <sub>3</sub>
2.68	s	3H	C6-COCH <sub>3</sub>
5.98	s	1H	C4-H
11.02	s	1H	C9-OH
13.31	s	1H	C7-OH

### <sup>13</sup>C-NMR Spectroscopy (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
7.7	C10-CH <sub>3</sub>
27.9	C8-CH <sub>3</sub>
31.9	C2-COCH <sub>3</sub>
32.4	C6-COCH <sub>3</sub>
59.0	C9b
98.1	C4
101.5	C9a
103.8	C2
105.3	C6
109.3	C5a
155.2	C8
157.5	C5b
163.8	C7
179.3	C9
191.6	C1
198.0	C3
200.3	C2-COCH <sub>3</sub>
201.7	C6-COCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3100-2500	O-H stretching (phenolic)
1695	C=O stretching (ketone)
1620	C=C stretching (aromatic)
1540	C-O stretching (ester)

## Mass Spectrometry

The mass spectrum of (+)-Usnic acid shows a prominent molecular ion peak [M]<sup>+</sup> at m/z 344, corresponding to its molecular weight.

## Experimental Protocols

### Extraction and Purification of (+)-Usnic Acid from Lichens

This protocol describes a common method for the extraction and purification of (+)-Usnic acid from lichen species such as *Usnea barbata*.

Materials:

- Dried and ground lichen material
- Acetone
- Ethanol
- Dichloromethane
- Hexane
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Macerate 100 g of dried and ground lichen material in 500 mL of acetone at room temperature for 24 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Subject the crude extract to silica gel column chromatography.
- Elute the column with a gradient of hexane and dichloromethane, gradually increasing the polarity.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine the fractions containing usnic acid and evaporate the solvent.
- Recrystallize the resulting solid from an ethanol/water mixture to yield pure (+)-Usnic acid as yellow needles.

## Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of (+)-Usnic acid against bacterial strains using the broth microdilution method.

Materials:

- (+)-Usnic acid standard
- Bacterial culture (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plate
- Spectrophotometer

Procedure:

- Prepare a stock solution of (+)-Usnic acid in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the usnic acid stock solution with MHB to achieve a range of concentrations.
- Inoculate each well with a standardized bacterial suspension (approximately  $5 \times 10^5$  CFU/mL).
- Include a positive control (bacteria in MHB without usnic acid) and a negative control (MHB only).
- Incubate the plate at 37°C for 24 hours.
- The MIC is defined as the lowest concentration of usnic acid that completely inhibits visible bacterial growth.

## Biological Activity

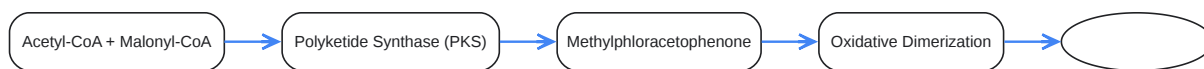
(+)-Usnic acid exhibits a broad range of biological activities, with its antibacterial properties being the most extensively studied.

Organism	MIC (µg/mL)	Reference
Staphylococcus aureus	1-8	<a href="#">[3]</a>
Bacillus subtilis	2-16	
Mycobacterium tuberculosis	16-64	
Escherichia coli	>128	
Pseudomonas aeruginosa	>128	<a href="#">[4]</a>

## Signaling Pathways and Workflows

### Biosynthesis of Usnic Acid

The biosynthesis of usnic acid proceeds through the polyketide pathway, with methylphloracetophenone as a key intermediate.[\[1\]](#)[\[5\]](#)

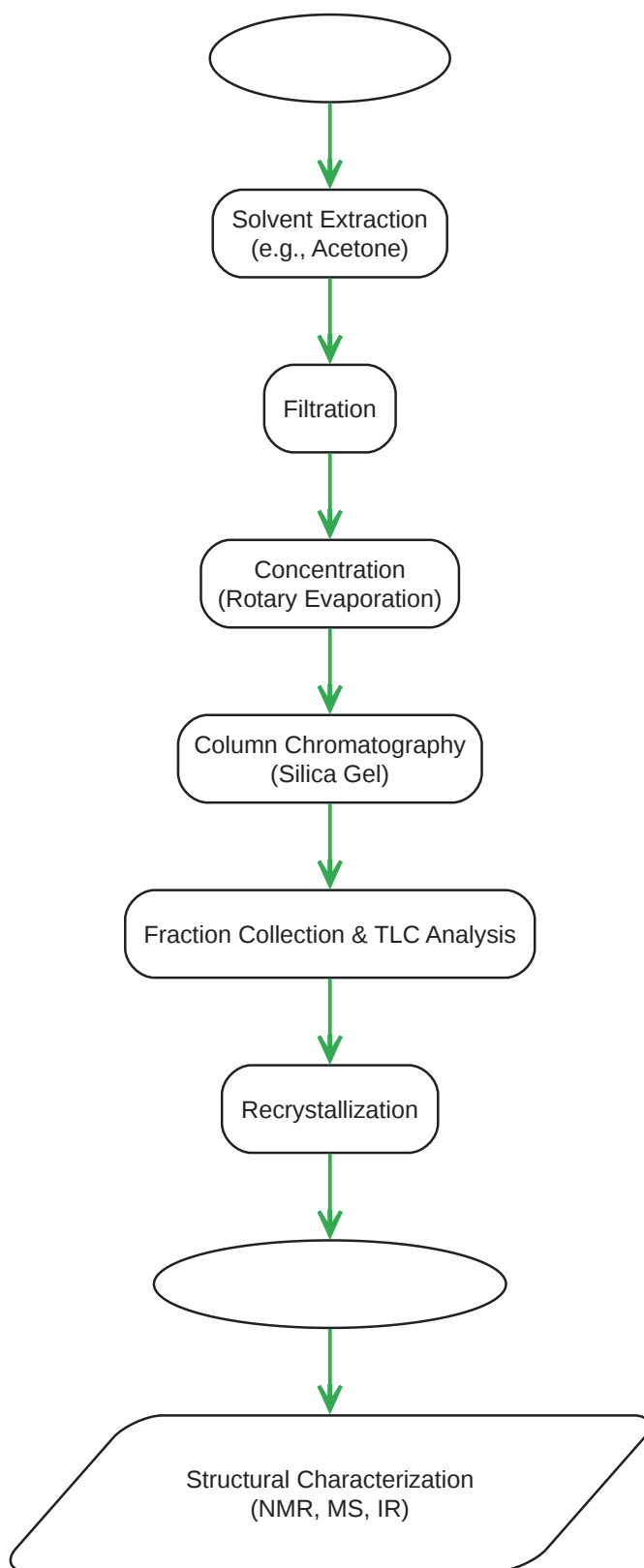


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Caption: Biosynthesis of (+)-Usnic Acid.

## Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of (+)-Usnic acid.



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Caption: Isolation and Characterization Workflow.



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